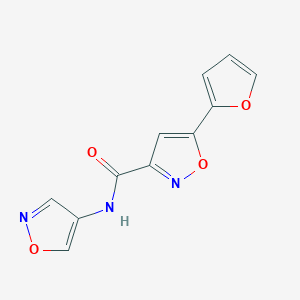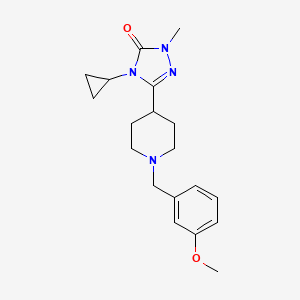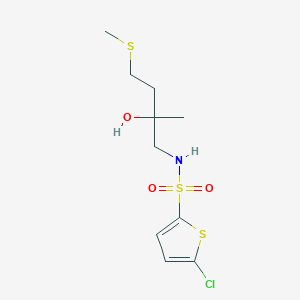
5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. FIPI is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
Scientific Research Applications
Materials Science and Green Chemistry
Conversion of Plant Biomass to Furan Derivatives Furan derivatives, including 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, can be derived from plant biomass, offering sustainable alternatives to non-renewable hydrocarbon sources. These derivatives serve as precursors for the synthesis of polymers, fuels, and other valuable chemicals. The review by Chernyshev, Kravchenko, and Ananikov (2017) emphasizes the role of hexose carbohydrates and lignocellulose in producing versatile reagents like 5-hydroxymethylfurfural (HMF), which is foundational for creating a wide array of furan-based chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization of Furans The biocatalytic conversion of furans, including derivatives from 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, into valuable products underlines the potential of enzymes to modify furans under mild conditions. Domínguez de María and Guajardo (2017) discuss how enzymes can be applied to furanic substrates to generate products with high selectivity, providing a greener alternative to chemical processes (Domínguez de María & Guajardo, 2017).
Pharmacology and Medicinal Chemistry
Isoxazoline Containing Natural Products as Anticancer Agents Isoxazoline derivatives, related to "5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide", exhibit significant anticancer properties. Kaur et al. (2014) highlight the importance of isoxazoline compounds in drug design, showing their effectiveness as anticancer agents. This review suggests that further exploration into isoxazoline-containing compounds could lead to the development of new anticancer medications (Kaur, Kumar, Sharma, & Gupta, 2014).
Bioactive Compounds
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides Compounds with furan and thiophene rings, including derivatives of 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide, are crucial in medicinal chemistry. Ostrowski (2022) reviews the significance of these heterocyclic compounds in developing drugs with antiviral, antitumor, and antimycobacterial activities. The review underscores the potential of furanyl- and thienyl-substituted compounds in creating more effective therapeutic agents (Ostrowski, 2022).
properties
IUPAC Name |
5-(furan-2-yl)-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c15-11(13-7-5-12-17-6-7)8-4-10(18-14-8)9-2-1-3-16-9/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGDUYZIFBTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2751002.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)


![1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751009.png)



![3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2751017.png)

![2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B2751019.png)
![1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2751021.png)

